4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is a member of the pyrazolo(1,5-a)pyrimidine family, which are N-heterocyclic compounds. The structure of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid consists of a fused pyrazole and pyrimidine ring system, making it a rigid and planar molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. One common method is the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 4,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s planar structure allows it to fit into the binding pockets of these enzymes effectively . Additionally, it can interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-a)pyrimidine: The parent compound with similar structural features.
4,7-Dimethylpyrazolo(1,5-a)pyrimidine: Lacks the carboxylic acid group but shares the core structure.
5,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylate: An ester derivative with different reactivity.
Uniqueness
4,7-Dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity compared to its ester and parent counterparts .
Properties
CAS No. |
916791-65-6 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4,7-dimethyl-7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-4-11(2)8-7(9(13)14)5-10-12(6)8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
NDSVSMFAGULPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CN(C2=C(C=NN12)C(=O)O)C |
Origin of Product |
United States |
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